Technical Whitepaper: 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile (CAS 52200-14-3) in Advanced Molecular Design
Technical Whitepaper: 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile (CAS 52200-14-3) in Advanced Molecular Design
Executive Summary
In contemporary medicinal chemistry and materials science, the strategic incorporation of fluorinated building blocks is paramount for optimizing molecular efficacy. 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile (CAS 52200-14-3) represents a highly specialized intermediate that merges the unique properties of the carbon-fluorine (C-F) bond with the versatile reactivity of an enaminone system. The unique properties of the C-F bond—specifically its high electronegativity, metabolic stability, and lipophilicity—make compounds derived from this intermediate invaluable in targeted drug design[1].
This whitepaper provides an in-depth technical analysis of CAS 52200-14-3, detailing its physicochemical profile, the mechanistic causality behind its "push-pull" reactivity, and field-proven experimental protocols for its application in synthesizing fluorinated heterocycles.
Physicochemical Profiling
Understanding the baseline physical properties of CAS 52200-14-3 is critical for predicting its behavior in various solvent systems and thermal conditions. The table below consolidates the verified quantitative data for this compound[2].
| Property | Value | Scientific Implication |
| CAS Registry Number | 52200-14-3 | Unique identifier for the ortho-fluorinated isomer. |
| Molecular Formula | C₁₂H₁₁FN₂O | Integration of fluorine, cyano, and carbonyl functionalities. |
| Molecular Weight | 218.23 g/mol | Optimal size for fragment-based drug discovery (FBDD). |
| Density | 1.178 g/cm³ | Indicates moderate molecular packing; relevant for phase separations. |
| Boiling Point | 406.482°C (at 760 mmHg) | High boiling point suggests strong intermolecular dipole interactions[2]. |
| Flash Point | 199.633°C | Requires standard laboratory thermal safety protocols[2]. |
| Refractive Index | 1.542 | Useful for assessing purity in liquid-state solutions[2]. |
Mechanistic Insights: The Enaminone "Push-Pull" System
The synthetic utility of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile stems from its classification as a push-pull alkene .
The Causality of Reactivity: The molecule features an electron-donating dimethylamino group (the "push") conjugated through a double bond to two highly electron-withdrawing groups: a cyano group and a 2-fluorobenzoyl group (the "pull"). This intense electronic polarization drastically lowers the electron density at the beta-carbon, making it highly susceptible to nucleophilic attack.
When a binucleophile (such as hydrazine or an amidine) is introduced, the reaction proceeds via a predictable addition-elimination pathway. The dimethylamino group acts as an excellent leaving group, facilitating rapid ring closure to form stable, fluorinated heterocycles (e.g., pyrazoles, pyrimidines).
Figure 1: Nucleophilic addition-elimination pathway of the push-pull enaminone system.
Strategic Utility in Pharmaceutical Development
The positional placement of the fluorine atom is not arbitrary. Studies examining various positional isomers of fluorobenzoyl compounds have shown that fluorine placement heavily influences molecular geometry and electronic distribution[3].
In the case of CAS 52200-14-3, the ortho-fluorine substitution provides a unique steric and electronic environment:
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Conformational Restriction: The ortho-fluorine atom creates steric hindrance with the adjacent carbonyl oxygen, locking the aromatic ring into a specific orthogonal conformation. This is highly desirable in kinase inhibitor design to ensure precise binding pocket alignment.
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Metabolic Blocking: Fluorination at the ortho position effectively blocks cytochrome P450-mediated oxidation at that site, extending the half-life of the resulting active pharmaceutical ingredient (API).
Self-Validating Experimental Protocol: Synthesis of Fluorinated Pyrazoles
To leverage CAS 52200-14-3 in the synthesis of 5-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile derivatives, the following field-proven methodology must be employed. This protocol is designed as a self-validating system : each step contains intrinsic checkpoints to ensure chemical integrity.
Step-by-Step Methodology
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Reagent Dissolution (Protic Environment):
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Action: Dissolve 1.0 equivalent of CAS 52200-14-3 in anhydrous ethanol at 25°C.
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Causality: Ethanol is chosen over aprotic solvents because its protic nature stabilizes the transition state of the upcoming tetrahedral intermediate and facilitates proton transfer during the elimination of dimethylamine.
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Nucleophilic Addition (Thermal Control):
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Action: Cool the solution to 0°C. Add 1.1 equivalents of hydrazine hydrate dropwise over 15 minutes.
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Causality: The initial nucleophilic attack at the beta-carbon is highly exothermic. Maintaining 0°C prevents the premature, uncontrolled elimination of dimethylamine, which could lead to unwanted polymerization or uncyclized hydrazone side-products.
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Thermal Cyclization (Activation Energy):
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Action: Gradually warm the mixture to room temperature, then reflux at 80°C for 4 hours.
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Causality: While addition occurs at low temperatures, the subsequent elimination of dimethylamine and the intramolecular ring closure require significant thermal energy to overcome the activation barrier.
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Validation Checkpoint (In-Process Control):
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Action: Monitor via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.
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Causality: The starting enaminone (CAS 52200-14-3) is highly UV-active due to its extended push-pull conjugation. The disappearance of this distinct UV chromophore and the evolution of dimethylamine gas confirm the successful transition from an acyclic intermediate to the cyclized pyrazole.
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Isolation and Purification:
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Action: Evaporate the solvent under reduced pressure. Recrystallize the crude residue from an ethanol/water mixture to yield the pure fluorinated pyrazole.
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Figure 2: Step-by-step synthetic workflow for the preparation of fluorinated pyrazoles.
Quality Control & Reagent Integrity
Enaminones like CAS 52200-14-3 can be susceptible to slow hydrolysis if exposed to ambient moisture over prolonged periods, leading to the cleavage of the dimethylamino group and the formation of the corresponding enol.
Integrity Validation: Before utilizing stored batches of CAS 52200-14-3, researchers should perform a rapid ¹H-NMR scan. The presence of two distinct singlet peaks integrating to 3 protons each (typically between 2.8 ppm and 3.3 ppm) confirms the intact presence of the N,N-dimethyl group. If these peaks are absent or diminished, the reagent has degraded and must be discarded to maintain the trustworthiness of downstream syntheses[4].
References
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LookChem. "Cas 52200-14-3, 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile | lookchem". LookChem Database. 2
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ChemContract. "Fluorinated Building Blocks — Buy from USA Supplier". ChemContract Catalog. 1
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Smolecule. "Buy 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile | 52200-15-4". Smolecule Technical Insights. 3
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ChemicalBook. "3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile - Safety Data Sheet". ChemicalBook SDS Repository. 4
